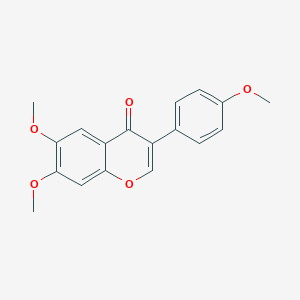

4',6,7-Trimethoxyisoflavone

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4',6,7-Trimetoxiflavona generalmente implica la metilación de precursores de isoflavona. Un método eficiente incluye la bromación de derivados de odoratina seguida de una reacción de acoplamiento de Suzuki . Los pasos clave incluyen la bromación selectiva de sitios y el posterior acoplamiento con grupos arilo o alquilo.

Métodos de Producción Industrial: La producción industrial de 4',6,7-Trimetoxiflavona puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4',6,7-Trimetoxiflavona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros productos oxidativos.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como el metóxido de sodio y otros nucleófilos en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varias isoflavonas sustituidas, quinonas y derivados dihidro, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La 4',6,7-Trimetoxiflavona tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 4',6,7-Trimetoxiflavona involucra varios objetivos y vías moleculares:

Actividad antioxidante: Ejerce efectos antioxidantes al eliminar las especies reactivas de oxígeno y reducir el estrés oxidativo.

Actividad antimicrobiana: Inhibe el crecimiento de varias bacterias y hongos al interrumpir sus procesos celulares.

Tratamiento de la fibrosis: Mejora la fibrosis pulmonar al obstaculizar las cascadas de señalización del factor de crecimiento transformante beta, tanto Smad como no Smad, lo que reduce la transición epitelial-mesenquimal y la acumulación de matriz extracelular.

Comparación Con Compuestos Similares

La 4',6,7-Trimetoxiflavona es única entre las isoflavonas debido a su patrón de sustitución específico y sus actividades biológicas. Los compuestos similares incluyen:

4',6,7-Trimetoxiflavona: Similar en estructura pero carece del núcleo de isoflavona.

6,7-Dimetoxi-3-(4-metoxifenil)cromona: Otro flavonoide con sustitución similar pero diferente estructura central.

4'-Hidroxi-5,7,2'-trimetoxiflavona: Una isoflavona relacionada con sustitución hidroxilo adicional.

Estos compuestos comparten algunas actividades biológicas pero difieren en sus efectos específicos y mecanismos de acción, destacando las propiedades únicas de la 4',6,7-Trimetoxiflavona.

Actividad Biológica

4',6,7-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, particularly in the context of wound healing and cellular signaling. This article provides a comprehensive overview of the biological activity of TMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TMF is classified as an isoflavonoid, a subgroup of flavonoids known for their significant biological effects. The chemical formula for TMF is , and it features three methoxy groups at the 4', 6, and 7 positions of the isoflavone backbone. This structural configuration is critical for its biological activity.

Wound Healing

One of the most studied aspects of TMF is its role in promoting wound healing. Research indicates that TMF enhances the migration of keratinocytes, which are essential for re-epithelialization during skin repair. A study demonstrated that TMF treatment increased the wound healing rate in HaCaT keratinocytes without affecting proliferation rates. The mechanism involves the activation of the NOX2 pathway, leading to increased reactive oxygen species (ROS) production, which facilitates collective cell migration and matrix metalloproteinase (MMP) activation .

Table 1: Effects of TMF on Wound Healing

| Parameter | Control Group | TMF Treatment |

|---|---|---|

| Wound Healing Rate | Baseline | Increased |

| Proliferation Rate | Normal | Unchanged |

| E-cadherin Levels | Low | Elevated |

| ROS Production | Low | High |

| MMP Activation | Low | High |

Synergistic Effects with Glycitin

TMF has been shown to act synergistically with glycitin, another soy-derived isoflavone. In vitro studies indicated that co-treatment with TMF and glycitin significantly enhanced the proliferation and migration of both keratinocytes and dermal fibroblasts. This synergistic effect was mediated through increased secretion of TGF-β, a cytokine crucial for tissue regeneration .

Case Study: In Vivo Wound Healing Model

In an excisional wound model using ICR mice, treatment with a 1:1 mixture of TMF and glycitin resulted in faster wound closure compared to controls. Mice treated with this combination showed improved tissue regeneration and reduced scarring after 14 days .

Antioxidant Activity

TMF also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells. This antioxidant activity may play a role in its overall therapeutic potential in various diseases linked to oxidative damage.

Other Biological Activities

Research has indicated additional biological activities associated with TMF:

- Antimicrobial Activity : TMF demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Studies indicate that TMF may modulate inflammatory pathways, contributing to its therapeutic profile in inflammatory conditions .

Propiedades

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4',6,7-Trimethoxyisoflavone?

A2: this compound (C18H16O5) crystallizes in the orthorhombic space group P212121 with unit cell parameters a=7.296 Å, b=13.099 Å, and c=15.754 Å, containing four molecules per unit cell (Z=4) []. The molecule adopts a non-planar conformation with a dihedral angle of -42.8° between the phenyl ring and the mean plane of the γ-pyrone moiety. The methoxy groups at C(7) and C(4') lie close to the planes of their respective rings, while the C(6) methoxy group is oriented out of the benzopyrone plane with a C(12)-O(4)-C(6)-C(5) torsion angle of -19.8° [].

Q2: How does the structure of this compound compare to other related isoflavones and how do these structural differences influence their activity?

A4: this compound is structurally similar to other isoflavones, differing in the number and position of methoxy groups. For example, compounds I and II from the Streptomyces study [] possess a hydroxyl group at the 8-position instead of a methoxy group, influencing their activity. Compound I exhibits both COMT and dopa decarboxylase inhibition, while compound II, despite also inhibiting both enzymes, shows hypotensive activity, unlike compound III (this compound) which only inhibits COMT []. These subtle structural changes highlight the importance of specific functional group substitutions in modulating biological activity and selectivity towards specific enzymes.

Q3: What are the potential applications of this compound based on its reported activities?

A5: While research on this compound is still ongoing, its specific inhibition of COMT [] makes it a potentially valuable compound for several applications. It could be investigated further as a lead compound for developing novel therapeutics for:

- Hypertension: The observed hypotensive effect of related isoflavones [] suggests a potential application for this compound in blood pressure regulation.

- Wound healing: Its potential role in promoting wound healing and anti-scarring activity [] warrants further investigation for applications in dermatology and regenerative medicine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.